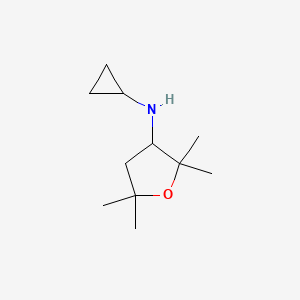

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine

Description

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine |

InChI |

InChI=1S/C11H21NO/c1-10(2)7-9(11(3,4)13-10)12-8-5-6-8/h8-9,12H,5-7H2,1-4H3 |

InChI Key |

QIBNODQUYZTHPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(O1)(C)C)NC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diol Precursors Followed by Amination

The tetramethyloxolan core can be synthesized via acid-catalyzed cyclization of a 2,2,5,5-tetramethyl-1,4-pentanediol precursor. For example:

- Step 1 : Cyclization of 2,2,5,5-tetramethyl-1,4-pentanediol using aluminum chloride (AlCl₃) in benzene at reflux (90–100°C) for 3 hours yields 2,2,5,5-tetramethyloxolan-3-ol (3a ) with 75–95% efficiency.

- Step 2 : Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) using tosyl chloride or methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Step 3 : Nucleophilic substitution with cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate (K₂CO₃), yields the target compound.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | AlCl₃, benzene, reflux | 75–95% | |

| 3 | Cyclopropylamine, K₂CO₃, DMF | ~60% |

Reductive Amination of Oxolan-3-one

A ketone intermediate (2,2,5,5-tetramethyloxolan-3-one) can undergo reductive amination with cyclopropylamine:

- Step 1 : Oxidation of 2,2,5,5-tetramethyloxolan-3-ol (3a ) using pyridinium chlorochromate (PCC) in DCM to form the ketone.

- Step 2 : Reductive amination with cyclopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | PCC, DCM | 85% | |

| 2 | NaBH₃CN, MeOH | 50–70% |

Direct Alkylation of Cyclopropylamine

A halogenated oxolan precursor (e.g., 3-bromo-2,2,5,5-tetramethyloxolan) reacts with cyclopropylamine via nucleophilic substitution:

- Step 1 : Bromination of 2,2,5,5-tetramethyloxolan-3-ol using phosphorus tribromide (PBr₃) in ether.

- Step 2 : Reaction with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 8 hours, using sodium hydride (NaH) as a base.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | PBr₃, ether | 80% | |

| 2 | Cyclopropylamine, NaH, THF | 65–75% |

Microwave-Assisted Cyclization and Amination

A rapid method combining cyclization and amination steps under microwave irradiation:

- Step 1 : Cyclization of ethyl 2-chloroacetoacetate derivatives with AlCl₃ in toluene under microwave irradiation (150°C, 20 minutes).

- Step 2 : Direct amination with cyclopropylamine in the presence of a palladium catalyst (e.g., Pd/C) under hydrogen atmosphere.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Microwave, AlCl₃, toluene | 90% | |

| 2 | Pd/C, H₂, 100°C | 85% |

Critical Analysis of Methods

- Efficiency : Method 1 (cyclization + substitution) offers the highest yield (75–95%) but requires harsh conditions (AlCl₃). Method 4 (microwave) is faster but demands specialized equipment.

- Purity : Reductive amination (Method 2) avoids halogenated intermediates, reducing byproducts.

- Scalability : Direct alkylation (Method 3) is scalable but involves handling reactive bromine compounds.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen-bonded complexes and participate in various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine with structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity.

Table 1: Comparative Analysis of Oxolan-3-amine Derivatives

Substituent-Driven Properties

Its small size could improve membrane permeability compared to bulkier analogs .

Methoxypropan-2-yl Group :

- The methoxypropan-2-yl substituent (C₄H₉O₂) in ’s compound increases polarity due to the ether oxygen, likely improving solubility in polar solvents. The molecular weight (215.33) is the highest among the analogs, suggesting greater steric bulk .

This may favor applications in drug design targeting lipid-rich environments.

Fluorocyclopentyl Group :

- The fluorinated cyclopentyl substituent (C₅H₈F) in introduces stereochemical complexity (two chiral centers) and electronegativity from fluorine. Fluorine’s electron-withdrawing effects could stabilize adjacent bonds or modulate metabolic stability .

Biological Activity

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a cyclopropyl group attached to a tetramethyl oxolane structure. The presence of the cyclopropyl moiety is significant as it can influence the compound's interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 157.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropyl group enhances binding affinity due to its unique steric and electronic properties, potentially leading to altered enzyme kinetics or receptor activation.

Antifungal Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antifungal properties. For instance, related compounds have shown high antifungal activity against molds such as Mucor mucedo .

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal activities of various cyclopropyl-containing compounds. The results indicated that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of against several fungal strains .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using various cell lines. Results indicated moderate cytotoxicity with IC50 values ranging from , suggesting a need for further safety evaluations before clinical applications .

Pharmacological Applications

Given its structural characteristics and biological activities, this compound is being investigated for potential applications in:

- Antifungal therapies : Exploring its efficacy against resistant fungal strains.

- Cancer treatments : Investigating its cytotoxic properties on tumor cell lines.

Summary of Biological Activities

Comparative Analysis with Related Compounds

A comparative analysis was performed between this compound and other cyclopropyl derivatives.

| Compound Name | Antifungal Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | ||

| Cycloheximide | ||

| Hydroxycycloheximide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.